6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
Description
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
6-fluoro-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C11H11FN2O/c1-7(2)14-11(15)10-4-3-9(12)5-8(10)6-13-14/h3-7H,1-2H3 |
InChI Key |
GUXPWXRZLBCMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)F)C=N1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Phthalic anhydride or substituted phthalic acids as the core skeleton precursors.
- Hydrazine hydrate for cyclization to phthalazinone.
- Fluorinated benzoic acid derivatives or fluorinated phthalic anhydrides to introduce the 6-fluoro substituent.
- Isopropylating agents such as isopropyl halides or isopropyl lithium reagents to introduce the 2-(propan-2-yl) group.
Typical Synthetic Sequence
Reaction Conditions and Optimization
- Solvents: Ethanol, acetic acid, THF, and DMF are commonly used depending on the step.
- Temperature: Reflux conditions (80–110 °C) are typical for cyclization; alkylation often occurs at room temperature to mild heating (25–60 °C).
- Catalysts and Reagents: Sodium acetate for cyclization; bases such as triethylamine or sodium hydride for alkylation.
- Time: Cyclization typically requires 1–4 hours; alkylation reactions can range from 1 hour to overnight.
Representative Data Table of Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | 6-Fluorophthalic anhydride + hydrazine hydrate, acetic acid, reflux 3 h | 70–80 | Formation of 6-fluorophthalazinone |
| 2 | Alkylation | Isopropyl bromide + base (NaH or Et3N), THF, 25–60 °C, 4 h | 65–75 | Introduction of 2-(propan-2-yl) group |
| 3 | Purification | Recrystallization from ethanol or ethyl acetate | — | Product isolation and purity |
Alternative and Advanced Methods
- Microwave-assisted synthesis has been reported to accelerate cyclization and alkylation steps, reducing reaction times significantly while maintaining yields.
- Use of metal catalysts such as nickel complexes under basic conditions has been explored but often results in lower yields or requires further activation steps.
- One-pot multi-component reactions involving substituted benzoyl acids, hydrazine, and alkylating agents under ultrasound irradiation have been utilized for related phthalazinone derivatives, enhancing efficiency and yield.
Analytical Characterization
- The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirming substitution patterns.
- Infrared (IR) Spectroscopy to identify characteristic carbonyl and N–H stretches.
- Mass Spectrometry (MS) to confirm molecular weight (206.22 g/mol).
- Melting Point Determination for purity assessment.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one (Parent Compound)
Key Differences :
- Substituents : Lacks the fluorine atom at position 6.
- Molecular Weight : 206.23 g/mol (vs. 224.22 g/mol for the fluorinated derivative).
Applications : The parent compound serves as a precursor for fluorinated analogs. Fluorination at position 6, as in the target compound, may improve pharmacokinetic properties, such as membrane permeability or resistance to oxidative metabolism .
6,7-Dimethoxy-1,2-dihydrophthalazin-1-one
Key Differences :
- Substituents : Methoxy groups at positions 6 and 7 instead of fluorine and isopropyl.
- Molecular Weight : 206.20 g/mol (C${10}$H${10}$N$2$O$3$) .
- Physicochemical Properties : Methoxy groups are bulkier and electron-donating, which may reduce solubility in polar solvents compared to the fluorine-substituted analog.
Research Findings: Methoxy-substituted phthalazinones are often explored for their antioxidant or enzyme inhibitory activities. The fluorine-isopropyl combination in the target compound may offer distinct steric and electronic profiles for targeting specific enzymes or receptors .
4-{4-[Hydroxy(2-methylcyclopropyl)methyl]-phenyl}-1,2-dihydrophthalazin-1-one
Key Differences :
- Substituents : A hydroxy-(2-methylcyclopropyl)methylphenyl group replaces the fluorine and isopropyl moieties.
- Stereochemical Complexity : Synthesized as a diastereomer mixture, suggesting conformational flexibility that the rigid fluorine-isopropyl combination lacks .
Applications: This compound was developed as a PARP1 inhibitor, highlighting the phthalazinone scaffold’s versatility in drug discovery. The fluorine-isopropyl substitution in the target compound might enhance selectivity for other therapeutic targets due to reduced steric hindrance .
6-Fluoro-2-(oxiran-2-yl)chroman
Key Differences :
- Core Structure: Chroman (benzodioxane) vs. phthalazinone.
- Substituents : An oxiran-2-yl (epoxide) group instead of isopropyl.
Applications: Used as an intermediate in Nebivolol synthesis. The shared fluorine substitution suggests a role in stabilizing reactive intermediates or modulating electronic properties during synthesis. However, the phthalazinone core may offer distinct hydrogen-bonding capabilities critical for binding to biological targets .
Fluorinated Benzodiazepine Derivatives (e.g., 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
Key Differences :
- Core Structure: Benzodiazepine vs. phthalazinone.
- Substituents: Fluorine at a phenyl ring (vs. phthalazinone core).
Research Insights: Fluorine in benzodiazepines enhances binding affinity to GABA receptors. In the target compound, fluorine’s position on the phthalazinone core may similarly optimize interactions with enzymes or receptors, though mechanistic studies are needed .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a phthalazinone core, which is known for its diverse pharmacological properties. The presence of a fluorine atom and an isopropyl group enhances its chemical reactivity and biological interactions.
The molecular formula of 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is , with a molecular weight of approximately 206.21 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H12FN2O |
| Molecular Weight | 206.21 g/mol |
| IUPAC Name | 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one |
| InChI Key | InChI=1S/C11H12FN2O/c1-7(2)10(14)9(13)8(3)4-5-6-12/h4-6H,7H2,1-3H3 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one exhibit significant antimicrobial activity. For instance, derivatives of phthalazinones have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant (MDR) organisms.
Case Study : A study published in MDPI highlighted the synthesis of novel antimicrobial agents based on phthalazine structures, demonstrating that certain derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 2–64 μg/mL against resistant strains such as MRSA and VRSA .
Anticancer Activity
The anticancer potential of phthalazinone derivatives has also been explored. Research indicates that these compounds may act by inhibiting specific enzymes involved in cancer cell proliferation.
Research Findings : A recent investigation into the biological effects of phthalazinone derivatives revealed that they could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
The mechanism by which 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one exerts its biological effects is believed to involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival or cancer cell metabolism.
- Receptor Modulation : It could also interact with specific receptors, altering their activity and leading to therapeutic effects.
Comparative Analysis
To better understand the biological activity of 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one, a comparison with other related compounds is useful:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one | Moderate | Significant | Promising for drug development |
| 7-Dimethoxyphthalazine | Low | Moderate | Less potent than target compound |
| 5-Fluorouracil | High | High | Established anticancer agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
